1-[1-(3-Methylbutoxy)ethoxy]pentane
Description
1-[1-(3-Methylbutoxy)ethoxy]pentane (CAS 92097-07-9) is a branched ether compound characterized by a pentane backbone substituted with an ethoxy group that is further linked to a 3-methylbutoxy moiety. Its molecular formula is C₁₂H₂₆O₂, and its structure can be represented as:
CH₃(CH₂)₃CH-O-CH₂CH₂-O-CH₂CH(CH₂CH₃)CH₂.
This compound belongs to a class of dialkyl ethers used in industrial applications such as solvents, surfactants, and intermediates in organic synthesis. Its branched structure impacts its physical properties, including density, viscosity, and boiling point, which differentiate it from linear or less-substituted analogs .
Properties
CAS No. |
13442-92-7 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
1-[1-(3-methylbutoxy)ethoxy]pentane |
InChI |
InChI=1S/C12H26O2/c1-5-6-7-9-13-12(4)14-10-8-11(2)3/h11-12H,5-10H2,1-4H3 |
InChI Key |
ZDXAJQYVODZHIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(C)OCCC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(3-Methylbutoxy)ethoxy]pentane typically involves the reaction of 3-methylbutanol with ethylene oxide, followed by the reaction of the resulting product with pentanol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the etherification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-[1-(3-Methylbutoxy)ethoxy]pentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1-[1-(3-Methylbutoxy)ethoxy]pentane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis, particularly in the production of other complex molecules.
Biology: This compound can be used in the study of biological membranes and lipid interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to solubilize hydrophobic drugs.
Mechanism of Action
The mechanism of action of 1-[1-(3-Methylbutoxy)ethoxy]pentane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it a versatile compound in various applications .
Comparison with Similar Compounds
Impact of Branching
- This compound exhibits a lower density (775.10 kg/m³) compared to 2-ethoxyoctane (782.14 kg/m³) due to the steric hindrance of its branched 3-methylbutoxy group, which reduces packing efficiency in the liquid phase .
- In contrast, 1-(2-methylpropoxy)hexane (a shorter-chain analog with similar branching) shows nearly identical density (771.20 kg/m³), suggesting that chain length minimally affects density in this series .
Chain Length vs. Oxygen Placement
- 1-(1-Butoxyethoxy)butane (C₁₀H₂₂O₂) has a smaller molecular weight (174.28 g/mol) and lower predicted density than the target compound, highlighting the role of extended alkyl chains in increasing molecular weight and intermolecular interactions .
Notes on Data Limitations
Missing Properties : Critical parameters like boiling points, vapor pressures, and solubility data are absent in the provided evidence, limiting a comprehensive comparison.
Structural Ambiguities : The exact molecular formula of this compound is inferred from naming conventions; experimental validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
